N-(2-oxoindolin-5-yl)-2-naphthamide
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Overview
Description
“N-(2-oxoindolin-5-yl)-2-naphthamide” is a compound that contains an indolin-2-one and a naphthamide group. Indolin-2-one, also known as 2-oxoindoline, is a type of isatin, which is a heterocyclic compound. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate 2-oxoindoline with 2-naphthoyl chloride in the presence of a base. This is a type of amide coupling reaction, which is commonly used in the synthesis of peptides and other amide-containing compounds .Molecular Structure Analysis
The molecular structure of “N-(2-oxoindolin-5-yl)-2-naphthamide” would consist of a 2-oxoindoline moiety attached to a 2-naphthamide group via a nitrogen atom. The 2-oxoindoline group is a five-membered ring with a ketone and an amine, while the 2-naphthamide group is a polycyclic aromatic hydrocarbon with an amide functional group .Chemical Reactions Analysis
As an amide, “N-(2-oxoindolin-5-yl)-2-naphthamide” could undergo various chemical reactions. For example, it could be hydrolyzed to produce 2-oxoindoline and 2-naphthoic acid under acidic or basic conditions. Additionally, the compound could participate in various organic reactions typical of amides, such as the formation of imines .Scientific Research Applications
- Specifically, compound 4o demonstrated remarkable cytotoxicity, surpassing the positive control PAC-1, which is the first procaspase-3 activating compound .
- Investigating the inhibitory potential of these derivatives may contribute to the development of targeted therapies .
Antitumor Activity
Src Kinase Inhibition
Apoptosis Modulation
Mechanism of Action
Target of Action
The primary target of N-(2-oxoindolin-5-yl)-2-naphthamide is procaspase-3 , a key enzyme regulating apoptosis responses . This compound is part of a series of novel molecules designed to activate procaspase-3 .
Mode of Action
N-(2-oxoindolin-5-yl)-2-naphthamide interacts with its target, procaspase-3, to induce apoptosis . The compound’s interaction with procaspase-3 leads to the activation of this enzyme, which in turn triggers the process of programmed cell death or apoptosis .
Biochemical Pathways
The compound affects the apoptotic pathways regulated by caspases . Caspases are a large group of cysteine proteases enzymes involved in both extrinsic and intrinsic pathways of the apoptotic machine . The activation of procaspase-3 by N-(2-oxoindolin-5-yl)-2-naphthamide leads to changes in these pathways, resulting in the induction of apoptosis .
Result of Action
The activation of procaspase-3 by N-(2-oxoindolin-5-yl)-2-naphthamide results in the induction of apoptosis . This leads to the death of cancer cells, making the compound a potential anticancer agent . In fact, some compounds in the same series have shown notable cytotoxicity toward human cancer cell lines .
Future Directions
properties
IUPAC Name |
N-(2-oxo-1,3-dihydroindol-5-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18-11-15-10-16(7-8-17(15)21-18)20-19(23)14-6-5-12-3-1-2-4-13(12)9-14/h1-10H,11H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBMPZSRIVEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-oxoindolin-5-yl)-2-naphthamide |
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